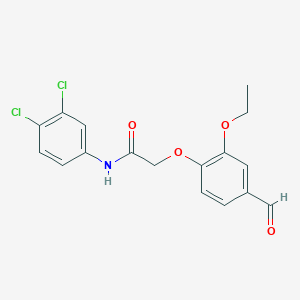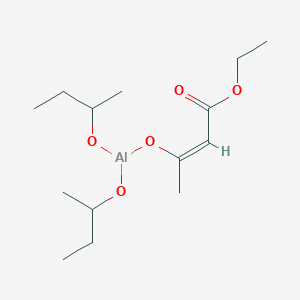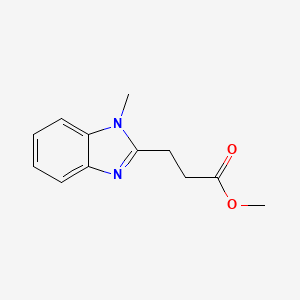
Desethyl chloroquine diphosphate
Descripción general
Descripción
Desethyl chloroquine diphosphate is the main deethyl metabolite of chloroquine . Chloroquine is an antimalarial drug used to treat susceptible infections with P. vivax, P. malariae, P. ovale, and P. falciparum . It has also been repurposed for the treatment of a number of other conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis .
Synthesis Analysis
Desethyl chloroquine is a major metabolite of chloroquine, produced via cytochrome P450 enzymes (CYP) in the liver . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine and its metabolites in pharmaceutical products and biological samples .Chemical Reactions Analysis
Desethyl chloroquine is formed through the dealkylation of chloroquine in the liver . The process is mediated by cytochrome P450 enzymes . HPLC is commonly used to identify and quantify chloroquine and its metabolites .Aplicaciones Científicas De Investigación
- Like its parent compound, chloroquine, DECQ exhibits antimalarial properties. It has been investigated for its efficacy against Plasmodium vivax malaria .
- DECQ has shown promise in treating autoimmune conditions such as lupus erythematosus and rheumatoid arthritis .
- There is growing interest in DECQ’s potential antiviral activity. It has demonstrated a broad spectrum of action against various viruses, including HIV , Zika , and Chikungunya .
- DECQ has been explored as a therapeutic alternative for diseases beyond malaria. It shows activity against Q fever , Whipple’s disease , and fungal infections .
- DECQ has been investigated for its potential in cancer treatment. It shows activity against certain types of cancer cells .
Antimalarial Activity
Autoimmune Diseases
Antiviral Properties
Other Infectious Diseases
Cancer Research
Mecanismo De Acción
Target of Action
Desethyl chloroquine diphosphate is a major desethyl metabolite of Chloroquine . The primary targets of Desethyl chloroquine diphosphate are malarial trophozoites and toll-like receptors (TLRs) . Malarial trophozoites are a stage in the life cycle of the parasite Plasmodium, which causes malaria. TLRs are a type of protein that plays a key role in the innate immune system.
Mode of Action
Desethyl chloroquine diphosphate inhibits the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme, a toxic byproduct of hemoglobin digestion, to non-toxic hemazoin. As a result, Plasmodium species continue to accumulate toxic heme, which leads to the death of the parasite . In addition, Desethyl chloroquine diphosphate also acts as an inhibitor of TLRs .
Biochemical Pathways
The inhibition of heme polymerase disrupts the biochemical pathway of heme detoxification in the Plasmodium parasite. This leads to the accumulation of toxic heme within the parasite, causing its death
Pharmacokinetics
Desethyl chloroquine diphosphate, like Chloroquine, is absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .
Result of Action
The primary result of Desethyl chloroquine diphosphate’s action is the death of the Plasmodium parasite, due to the accumulation of toxic heme . This leads to the effective treatment of malaria. The modulation of immune responses through TLR inhibition may also have therapeutic effects, although the specific molecular and cellular effects are still being studied.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKNKEKUPZTKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678694 | |
| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl chloroquine diphosphate | |
CAS RN |
247912-76-1 | |
| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)

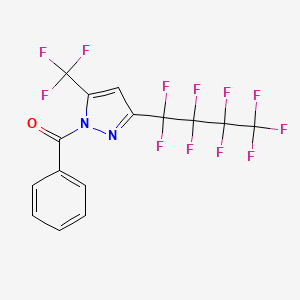
![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)
![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)
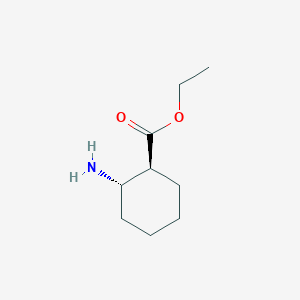
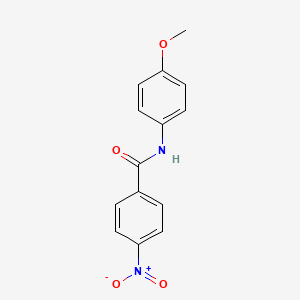
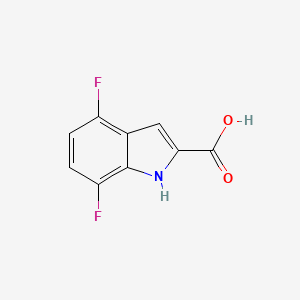
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)
